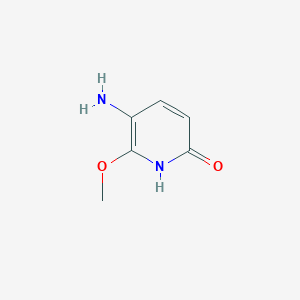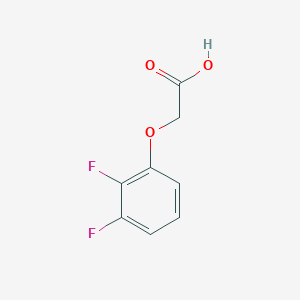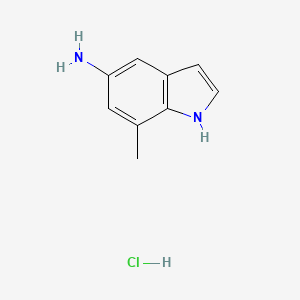![molecular formula C9H17N3O3 B12314215 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C9H17N3O3 and a molecular weight of 215.25 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a hydroxycarbamimidoyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate typically involves multiple steps. One common method includes the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . This reaction produces tert-butyl N-hydroxycarbamate, which can then be further reacted with cyclopropylamine to yield the desired compound. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate can be compared with similar compounds such as:
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]carbamate: This compound has a similar structure but with a methylethyl group instead of a cyclopropyl ring.
tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound contains a hydroxymethyl group instead of a hydroxycarbamimidoyl group.
The uniqueness of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate lies in its combination of the cyclopropyl ring and the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17N3O3 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C9H17N3O3/c1-8(2,3)15-7(13)11-9(4-5-9)6(10)12-14/h14H,4-5H2,1-3H3,(H2,10,12)(H,11,13) |
Clave InChI |
SHIVMBCEJOJVBU-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1(CC1)/C(=N/O)/N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



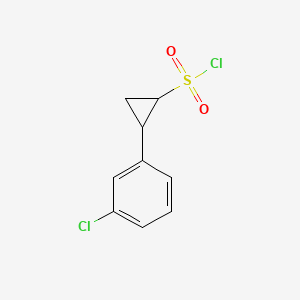
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

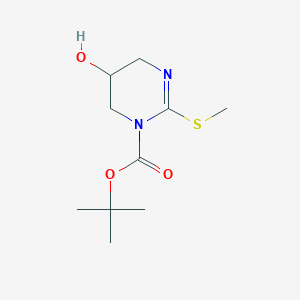
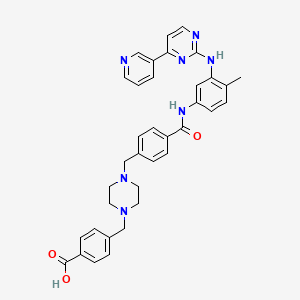


![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
